molecular formula C14H16F2N2O3 B1432098 ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 1803586-87-9

ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B1432098
CAS No.: 1803586-87-9
M. Wt: 298.28 g/mol
InChI Key: VSMJFTWQYFYUAL-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with an ethoxy group and a carboxylate ester group. The compound also contains a phenyl ring, which is a six-membered aromatic ring with two fluorine substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the ethoxy group, the carboxylate ester group, and the fluorine-substituted phenyl ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring, the ethoxy group, the carboxylate ester group, and the fluorine atoms on the phenyl ring could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the fluorine atoms could affect the compound’s solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate and related compounds have been utilized as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. These reactions include Sonogashira-type cross-coupling with alkynes to produce alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, yield condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. Such compounds are of interest due to their potential pharmacological properties and applications in organic synthesis (Arbačiauskienė et al., 2011).

Regioselective Synthesis under Ultrasound Irradiation

A significant advancement in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, closely related to the compound , has been achieved through ultrasound irradiation. This technique has demonstrated high regioselectivity and efficiency, significantly reducing reaction times and enhancing yields. The structure of these compounds was supported by crystallographic data, indicating the potential for precise molecular design in drug discovery and development processes (Machado et al., 2011).

Development of N-Fused Heterocycles

The compound and its derivatives have been utilized in the efficient synthesis of novel N-fused heterocycles, demonstrating their versatility in organic synthesis. Such processes involve condensation reactions with activated carbonyl groups, leading to the formation of new heterocyclic products. This method highlights the compound's role in expanding the toolbox for synthesizing complex molecular architectures with potential biological activities (Ghaedi et al., 2015).

Structural Analysis and Characterization

Detailed structural analysis through X-ray crystallography and NMR spectroscopy has been conducted on the synthesized products, providing insights into their molecular configurations. This analytical work supports the precise understanding of the compound's chemical behavior and its interactions, crucial for the development of targeted therapeutic agents and materials (Kumar et al., 2018).

Antimicrobial and Anticancer Potential

Research into derivatives of this compound has shown promising antimicrobial and anticancer activities. The synthesis of novel pyrazole derivatives with additional functional groups has led to compounds exhibiting significant biological activity, underscoring the potential of these molecules in medicinal chemistry and pharmaceutical research (Hafez et al., 2016).

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry and pharmacology. Future research could explore the synthesis, reactivity, and biological activity of this compound and related compounds .

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)-3-ethoxy-3,4-dihydropyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-3-20-13-8-11(14(19)21-4-2)17-18(13)12-6-5-9(15)7-10(12)16/h5-7,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMJFTWQYFYUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=NN1C2=C(C=C(C=C2)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
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ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
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ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
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ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 5
ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 6
ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate

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